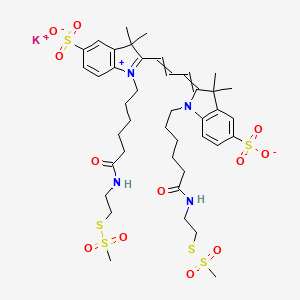
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, capable of interacting with various biological molecules. This dye is known for its ability to bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Vorbereitungsmethoden
The synthesis of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves multiple steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to produce the bisfunctional dye. Industrial production methods often involve precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can alter the electronic properties of the dye, affecting its fluorescence.
Substitution: The thiol-reactive groups can undergo substitution reactions with thiol-containing biomolecules, forming stable covalent bonds.
Intercalation: The dye can intercalate into double-helical DNA, enhancing its fluorescence properties
Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. The major products formed from these reactions are typically fluorescently labeled biomolecules .
Wissenschaftliche Forschungsanwendungen
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools .
Wirkmechanismus
The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves its thiol-reactive groups forming covalent bonds with thiol-containing biomolecules. This interaction results in the stable labeling of the target biomolecule. Additionally, the dye’s ability to intercalate into double-helical DNA enhances its fluorescence, making it a valuable tool for detecting and visualizing DNA .
Vergleich Mit ähnlichen Verbindungen
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is unique due to its bisfunctional thiol-reactive groups and its strong fluorescence upon DNA intercalation. Similar compounds include other cyanine dyes, such as Cyanine 5 and Cyanine 7, which also exhibit fluorescence but may differ in their reactive groups and spectral properties. The uniqueness of this compound lies in its specific reactivity and fluorescence characteristics .
Eigenschaften
Molekularformel |
C41H57KN4O12S6 |
|---|---|
Molekulargewicht |
1029.4 g/mol |
IUPAC-Name |
potassium;2-[3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1 |
InChI-Schlüssel |
HXJHQQZBPRMPJV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)




